1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- is a heterocyclic compound characterized by a fused imidazole and quinoline ring system. This compound belongs to the imidazoquinoline family, which is known for its diverse biological activities, making it of significant interest in medicinal chemistry for potential therapeutic applications. The chemical structure features a cyclohexyl group attached to the second position of the imidazole ring, contributing to its unique properties and reactivity.
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- falls under the category of heterocyclic organic compounds. Its classification as an imidazoquinoline indicates that it contains both imidazole and quinoline moieties, which are essential for its biological activity.
The synthesis of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be achieved through several routes. A common synthetic approach involves the cyclization of appropriate precursors under controlled conditions. For instance, one method utilizes the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester to produce the target compound.
The synthesis typically requires specific reagents and conditions:
The molecular formula for 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- is C16H17N3. The molecular weight is approximately 251.33 g/mol. The structural representation includes a fused ring system with distinct nitrogen atoms contributing to its heterocyclic nature.
Property | Value |
---|---|
Molecular Formula | C16H17N3 |
Molecular Weight | 251.33 g/mol |
IUPAC Name | 2-cyclohexyl-3H-imidazo[4,5-c]quinoline |
InChI | InChI=1S/C16H17N3/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h4-5,8-11H,1-3,6-7H2,(H,18,19) |
InChI Key | BGTWLRUNUKOBLU-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=NC3=C(N2)C=NC4=CC=CC=C43 |
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can participate in various chemical reactions:
Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
The specific reaction pathways depend on the functional groups present on the compound and the conditions employed during the reactions. The major products formed are influenced by factors such as temperature, solvent choice, and reaction time.
The mechanism of action for 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- involves its interaction with specific molecular targets within biological systems. Research indicates that this compound can induce cytokine production—particularly interferon—by activating immune cells. This property suggests potential applications in immunomodulatory therapies .
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- exhibits characteristics typical of organic compounds:
The compound's reactivity is influenced by its heterocyclic structure:
Relevant data on physical properties are often determined through experimental methods such as melting point determination and spectral analysis (e.g., infrared spectroscopy).
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- has several notable applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and practical industrial contexts.
The 1H-imidazo[4,5-c]quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused tricyclic structure that serves as a bioisostere for purine nucleotides. This molecular framework enables versatile interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and kinases [7]. Its significance is amplified by the strategic incorporation of substituents at the 2- and 4-positions, which profoundly modulate receptor affinity, selectivity, and functional activity. Among these derivatives, the 2-cyclohexyl-substituted analogues have emerged as critical pharmacophores due to their unique ability to confer positive allosteric modulation (PAM) at adenosine receptors (ARs), while simultaneously minimizing orthosteric site interactions that often lead offtarget effects [1] [2]. The scaffold’s synthetic versatility allows for systematic exploration of steric, electronic, and conformational properties, making it an indispensable template for developing therapeutics targeting inflammatory disorders, cancer, and central nervous system (CNS) conditions.
The therapeutic exploration of imidazoquinolines originated with antiviral research in the late 20th century. Early studies on unsubstituted 1H-imidazo[4,5-c]quinoline demonstrated interferon-inducing properties, leading to the development of imiquimod (a 1-(2-methylpropyl) derivative) for topical treatment of viral warts and superficial tumors [3] [8]. Concurrently, adenosine receptor (AR) modulation emerged as a therapeutic strategy for inflammatory and ischemic conditions. Initial imidazoquinoline-based AR ligands exhibited limited subtype selectivity and functional profiles, often acting as weak orthosteric antagonists with significant off-target binding at A₁ and A₂A receptors [2]. A paradigm shift occurred with the discovery of N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (designated LUF6000 or compound 7). This molecule demonstrated unprecedented PAM activity at the human A₃ adenosine receptor (A₃AR), enhancing agonist efficacy without intrinsic activation [1] [2]. Its mechanism—slowing agonist dissociation kinetics via an intracellular allosteric site—established 2-cyclohexylimidazoquinolines as a distinct pharmacological class [1]. Subsequent optimization focused on improving A₃AR subtype selectivity, metabolic stability, and blood-brain barrier permeability, positioning these compounds for clinical investigation in psoriasis, non-alcoholic steatohepatitis (NASH), and neuropathic pain [1] [7].
The 2-cyclohexyl group is a structural determinant for A₃AR PAM activity, as evidenced by systematic structure-activity relationship (SAR) studies. Replacing cyclohexyl with smaller aliphatic (e.g., cyclopropyl) or aromatic rings converts PAMs to competitive antagonists due to encroachment on the orthosteric binding pocket [1]. Conversely, larger hydrophobic groups (e.g., cycloheptyl, cyclononyl) retain PAM characteristics but exhibit distinct efficacy profiles:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: